![molecular formula C12H13FN2O B2372180 (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2093471-68-0](/img/structure/B2372180.png)
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various applications, including medicinal chemistry, drug delivery, and organic synthesis. In
Wirkmechanismus
The mechanism of action of ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is not fully understood. However, it is believed that the compound acts on specific receptors in the body, leading to changes in biochemical and physiological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anticancer activity, inhibiting the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal activity. Furthermore, ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol in lab experiments is its versatility. The compound can be used in various scientific research applications, including medicinal chemistry, drug delivery, and organic synthesis. Furthermore, the compound has shown promising results in various in vitro studies, indicating its potential as a therapeutic agent.
However, there are also some limitations to using ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol in lab experiments. One limitation is the lack of in vivo studies, which are needed to determine the safety and efficacy of the compound in living organisms. Furthermore, the compound may have limited solubility in certain solvents, which could affect its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol. One possible direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to explore the compound's potential as a building block for the synthesis of complex molecules. Furthermore, future research could focus on elucidating the exact mechanism of action of the compound and identifying potential targets for drug development.
Synthesemethoden
The synthesis of ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol involves the reaction of 1,3-cyclobutanediol with 4-fluorobenzonitrile and N,N-dimethylformamide in the presence of a base catalyst. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has shown potential in various scientific research applications. The compound has been used in medicinal chemistry to develop new drugs with improved pharmacological properties. It has also been used in drug delivery systems to enhance the bioavailability and efficacy of drugs. Furthermore, ((1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has been used in organic synthesis as a building block for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[(3-hydroxycyclobutyl)methyl]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-1-3-11(4-2-10)15(8-14)7-9-5-12(16)6-9/h1-4,9,12,16H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVIFPVFBDXDKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

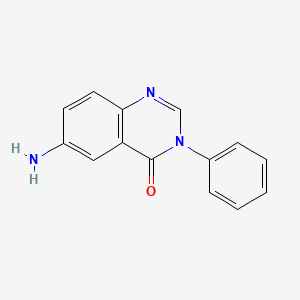
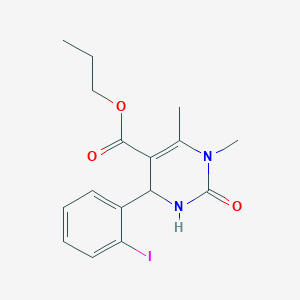
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
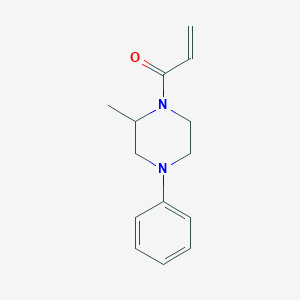
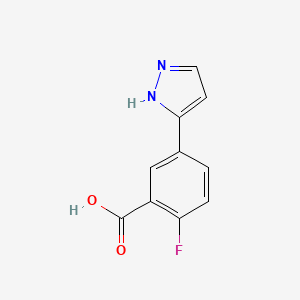
![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)


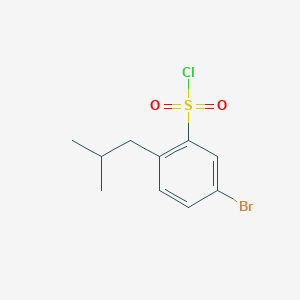
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
